

# Spectroscopic data (NMR, IR) for (4-Bromophenylethynyl)trimethylsilane

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## Compound of Interest

Compound Name: (4-Bromophenylethynyl)trimethylsilane

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## Technical Guide: (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of **(4-Bromophenylethynyl)trimethylsilane**, a versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds, particularly through Sonogashira coupling, makes it a valuable reagent in the development of pharmaceuticals, organic materials, and nanomaterials.<sup>[1]</sup>

## Spectroscopic Data

The structural characterization of **(4-Bromophenylethynyl)trimethylsilane** is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data.

### <sup>1</sup>H NMR (Proton NMR) Data<sup>[1]</sup>

Solvent: CDCl<sub>3</sub> Frequency: 500 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.19-7.06	m (multiplet)	4H	Aromatic Protons (Ar-H)
0.00	s (singlet)	9H	Trimethylsilyl Protons (-Si(CH <sub>3</sub> ) <sub>3</sub> )

## <sup>13</sup>C NMR (Carbon NMR) Data[1]

Solvent: CDCl<sub>3</sub> Frequency: 125 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
133.5	Aromatic Carbon (Ar-C)
131.6	Aromatic Carbon (Ar-C)
122.8	Aromatic Carbon (Ar-C)
122.3	Aromatic Carbon attached to Bromine (Ar-C-Br)
104.0	Alkyne Carbon (-C $\equiv$ C-Si(CH <sub>3</sub> ) <sub>3</sub> )
95.7	Alkyne Carbon (Ar-C $\equiv$ C-)
0.00	Trimethylsilyl Carbon (-Si(CH <sub>3</sub> ) <sub>3</sub> )

## IR (Infrared) Spectroscopy Data

The following table lists the characteristic infrared absorption bands for the functional groups present in **(4-Bromophenylethynyl)trimethylsilane**.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3030	C-H Stretch	Aromatic
~2150	C≡C Stretch	Alkyne
1500-1600	C=C Stretch	Aromatic Ring
1250, 840, 760	Si-C Stretch and CH <sub>3</sub> Rock	Trimethylsilyl
810-840	C-H Out-of-plane Bend	p-Disubstituted Aromatic Ring
~1070	C-Br Stretch	Aryl Bromide

## Experimental Protocols

### Synthesis of (4-Bromophenylethynyl)trimethylsilane via Sonogashira Coupling[2]

This protocol details the palladium-catalyzed Sonogashira coupling of 4-bromo-1-iodobenzene and trimethylsilylacetylene.[2]

Materials:

- 1-Bromo-4-iodobenzene
- Ethynyltrimethylsilane
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>]
- Cuprous iodide (CuI)
- Triethylamine (TEA)
- Ethyl acetate (EtOAc)
- Water
- Brine

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hexane

#### Procedure:

- To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).
- Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.
- Stir the mixture for 5 minutes.
- Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).
- Continue stirring the reaction mixture at room temperature for 30 minutes.
- Upon completion of the reaction, perform an extraction with ethyl acetate and water.
- Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography using hexane as the eluent to yield **(4-Bromophenylethynyl)trimethylsilane** as a white solid.

## Protocol for Spectroscopic Analysis

#### NMR Sample Preparation:

- Accurately weigh 5-25 mg of the solid **(4-Bromophenylethynyl)trimethylsilane** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR.[3]
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.[3]

- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

#### Acquisition of NMR Spectra:

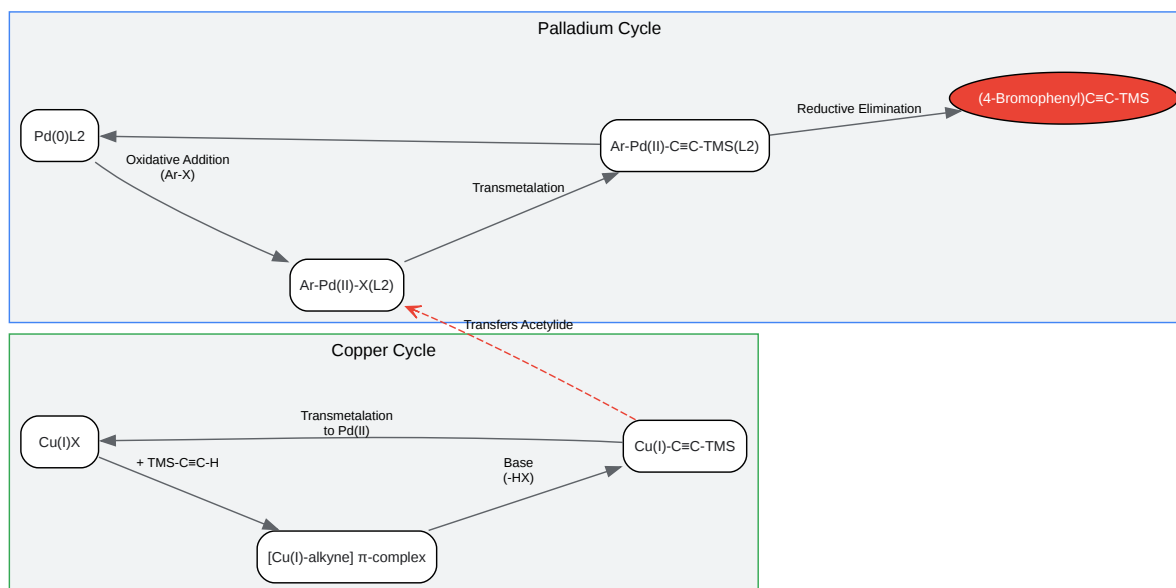
- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

#### Acquisition of IR Spectra:

- For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
- Place a small amount of the solid **(4-Bromophenylethynyl)trimethylsilane** directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the infrared spectrum over the desired wavenumber range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

## Reaction Mechanism Visualization

The synthesis of **(4-Bromophenylethynyl)trimethylsilane** is a classic example of a Sonogashira coupling reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

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## References

- 1. (4-BROMOPHENYLETHYNYL)TRIMETHYLSILANE | 16116-78-2 [chemicalbook.com]

- 2. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2 [sigmaaldrich.com]
- 3. 1-Bromo-2-methyl-4-(2-(trimethylsilyl)ethynyl)benzene | C<sub>12</sub>H<sub>15</sub>BrSi | CID 129845864 - PubChem [pubchem.ncbi.nlm.nih.gov]
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